molecular formula C19H17N3O3 B2557604 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide CAS No. 898435-78-4

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide

Cat. No.: B2557604
CAS No.: 898435-78-4
M. Wt: 335.363
InChI Key: IWWFZLCDVWWUSI-UHFFFAOYSA-N
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Description

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Biological Activity

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenyloxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a unique pyrroloquinoline core coupled with an oxalamide functional group. The molecular formula is C19H18N4O3C_{19}H_{18}N_{4}O_{3}, with a molecular weight of 350.4 g/mol. Its structure includes:

  • Pyrroloquinoline moiety : Known for various biological activities.
  • Oxalamide group : May enhance reactivity and solubility.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. Notably, pyrroloquinoline derivatives have shown:

  • Antiplasmodial activity : Moderate potency against Plasmodium falciparum.
  • Antifungal properties : Activity against strains such as Rhodotorula bogoriensis and Aspergillus flavus.

These findings indicate that this compound may possess similar therapeutic potential.

Target of Action

Compounds structurally related to N1-(4-oxo...) have been found to interact with various biological targets:

  • Kinases : Inhibition of kinase activity has been observed in related derivatives.

Mode of Action

The compound may influence several biochemical pathways related to:

  • Inflammation
  • Tumor growth
  • Microbial infections

These pathways are critical in understanding the therapeutic applications of the compound.

Pharmacokinetics

The compound is solid at room temperature, suggesting good stability. Its pharmacokinetic profile remains to be fully elucidated but is expected to be favorable based on structural analogs.

In Vitro Studies

Recent studies have indicated that derivatives of similar compounds can inhibit coagulation factors such as Xa and XIa. For instance:

CompoundInhibition ActivityIC50 (μM)
Compound AFactor Xa3.68
Compound BFactor XIa2.00

These results highlight the potential of N1-(4-oxo...) as an anticoagulant agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N1-(4-oxo...) with various targets. A virtual library created for this purpose included 543 new hybrid molecules based on pyrroloquinoline derivatives. The best candidates showed promising inhibitory activity against coagulation factors.

Properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-16-7-6-12-10-15(11-13-8-9-22(16)17(12)13)21-19(25)18(24)20-14-4-2-1-3-5-14/h1-5,10-11H,6-9H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWFZLCDVWWUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.